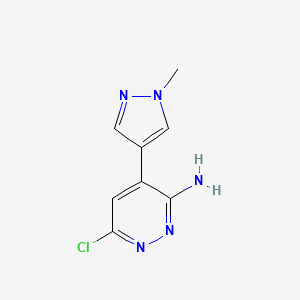

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

CAS No.:

Cat. No.: VC13699522

Molecular Formula: C8H8ClN5

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClN5 |

|---|---|

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | 6-chloro-4-(1-methylpyrazol-4-yl)pyridazin-3-amine |

| Standard InChI | InChI=1S/C8H8ClN5/c1-14-4-5(3-11-14)6-2-7(9)12-13-8(6)10/h2-4H,1H3,(H2,10,13) |

| Standard InChI Key | GQIULORNRHKVTD-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CC(=NN=C2N)Cl |

| Canonical SMILES | CN1C=C(C=N1)C2=CC(=NN=C2N)Cl |

Introduction

Chemical Structure and Molecular Properties

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound features three distinct functional groups:

-

A chlorine atom at position 6 of the pyridazine ring.

-

A 1-methyl-1H-pyrazol-4-yl substituent at position 4.

-

An amine group (-NH) at position 3.

Structural Comparisons

The compound shares similarities with other pyridazine derivatives:

-

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS 943541-20-6): A structural isomer with chlorine at position 3 and pyrazole at position 6 .

-

Gandotinib (CID 46213929): A JAK2 inhibitor featuring a pyridazine core, demonstrating the pharmacological relevance of this scaffold .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis route for 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is documented, analogous compounds suggest the following strategies:

Nucleophilic Aromatic Substitution

Chlorine at position 6 could be introduced via chlorination of a hydroxyl or amine precursor. For example, 3-aminopyridazin-6-ol might undergo chlorination using POCl or PCl .

Cross-Coupling Reactions

The pyrazole moiety could be appended via Suzuki-Miyaura coupling, leveraging a boronic ester-functionalized pyridazine and a halogenated 1-methylpyrazole . This method is widely used for constructing biaryl systems in medicinal chemistry .

Cyclization Approaches

Pyridazine rings are often synthesized from 1,4-diketones via reaction with hydrazine. Subsequent functionalization could introduce the chlorine and pyrazole groups .

Key Challenges

-

Regioselectivity: Ensuring correct positioning of substituents on the pyridazine ring.

-

Stability: The amine group at position 3 may require protection during synthetic steps to prevent unwanted side reactions .

Biological Activity and Mechanism of Action

Pyridazine derivatives are renowned for their kinase-inhibitory properties. While direct data on 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is lacking, insights can be drawn from related compounds:

Kinase Inhibition

-

Gandotinib (a pyridazine-based drug) inhibits JAK2V617F, a mutant kinase implicated in myeloproliferative disorders .

-

The chlorine atom and pyrazole group in 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine may facilitate hydrogen bonding and hydrophobic interactions with kinase active sites, analogous to reported pyridazine inhibitors .

Applications in Medicinal Chemistry

Drug Development

Pyridazine scaffolds are prioritized in drug discovery due to their:

-

Metabolic stability: Resistance to oxidative degradation compared to pyridines .

-

Tunable solubility: The amine group enhances water solubility, aiding bioavailability .

Targeted Therapies

Kinase inhibitors like gandotinib underscore the potential of pyridazine derivatives in treating cancers and inflammatory diseases . The methylpyrazole group in 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine could improve selectivity for kinases with cysteine-rich active sites .

Physical and Chemical Properties

Physicochemical Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume